3-(6-Aminopyridin-3-yl)-N-methylbenzamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Naphthyridines and Pyridines : Research has demonstrated methods for synthesizing naphthyridines and pyridines, which are crucial for developing pharmaceuticals and materials. A study detailed the synthesis of 2,4,8-trisubstituted 1,7-naphthyridines by reacting isocyanopyridines, which can be prepared from 3-aminopyridine, indicating the versatility of pyridine derivatives in synthesizing complex heterocycles (Kobayashi et al., 2010).
Characterization of Pyridine Derivatives : Another aspect of research focuses on characterizing novel pyridine derivatives for various applications. For instance, a study on a phthalide derivative highlighted its potential for antioxidant activity and DNA binding, underscoring the biological relevance of pyridine compounds (Yılmaz et al., 2020).
Applications in Medicinal Chemistry
Kinesin Spindle Protein Inhibition : Pyridine derivatives have been identified as potent inhibitors of kinesin spindle protein (KSP), with applications in cancer treatment. One study discovered a novel KSP inhibitor with excellent biochemical potency and pharmaceutical properties, illustrating the therapeutic potential of these compounds (Theoclitou et al., 2011).
Anticancer Agents : Research into the development of anticancer agents has also benefited from pyridine derivatives. A specific study synthesized bifunctional oligo-α-aminopyridines and their copper(II) complexes, revealing insights into their potential as anticancer agents (Hasan et al., 2003).
Material Science Applications
Electrospray Mass Spectrometry : In material science, pyridine derivatives have been utilized in the analysis of N-linked carbohydrates, enhancing the understanding of glycan structures and their biological roles (Harvey, 2000).
Ionic Liquids : The synthesis of novel benzamides in ionic liquids demonstrates the application of pyridine derivatives in green chemistry, offering environmentally friendly synthesis methods for various compounds (Satyanarayana et al., 2021).
Mechanism of Action
Target of Action
The primary target of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide is the enzyme Enoyl- [acyl-carrier-protein] reductase [NADH] FabI . This enzyme is found in Escherichia coli (strain K12) . The role of this enzyme is crucial in the fatty acid biosynthesis pathway .
Mode of Action
It is known to inhibit the function of its target enzyme, enoyl- [acyl-carrier-protein] reductase [nadh] fabi . This inhibition disrupts the fatty acid biosynthesis pathway, which is essential for the survival and growth of the organism .
Biochemical Pathways
The compound affects the fatty acid biosynthesis pathway by inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH] FabI enzyme .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
It is known to inhibit the function of the enoyl- [acyl-carrier-protein] reductase [nadh] fabi enzyme, which likely leads to a disruption of essential cellular processes and the death of the organism .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially affect its action .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known to interact with the enzyme Enoyl-[acyl-carrier-protein] reductase [NADH] FabI in Escherichia coli
Molecular Mechanism
It is known to interact with the enzyme Enoyl-[acyl-carrier-protein] reductase [NADH] FabI in Escherichia coli
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Transport and Distribution
There is currently no available information on how this compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Properties
IUPAC Name |
3-(6-aminopyridin-3-yl)-N-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-15-13(17)10-4-2-3-9(7-10)11-5-6-12(14)16-8-11/h2-8H,1H3,(H2,14,16)(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSBKBNHWHZVLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718566 |
Source
|
Record name | 3-(6-Aminopyridin-3-yl)-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314985-80-2 |
Source
|
Record name | 3-(6-Aminopyridin-3-yl)-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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